8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one
Overview
Description
8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H6BrClO2 and its molecular weight is 261.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structure and Synthesis
The study of molecular and supramolecular structures of chromen-4-one derivatives has revealed their potential in materials science and organic synthesis. For instance, the synthesis and characterization of chromen-pyrazole derivatives, including halogenated isomers, have provided insights into their structural properties and interactions. These findings are crucial for developing new materials with tailored properties (Padilla-Martínez et al., 2011).
Agonists for G Protein-Coupled Receptors
Derivatives of chromen-4-one have been identified as novel agonists for G protein-coupled receptors (GPCRs), notably GPR35. These compounds have shown significant selectivity and potency, highlighting their potential in pharmacological research and drug development (Funke et al., 2013).
Cytotoxicity Studies
Research into the cytotoxic effects of chromen derivatives on cancer cell lines has provided valuable information for the development of new anticancer agents. For example, specific halogenated dihydropyrano[3,2-b]chromene derivatives have demonstrated notable cytotoxicity against lung and breast cancer cell lines, suggesting their potential as leads for anticancer drug discovery (Sabouri et al., 2022).
Microwave-Assisted Synthesis
The application of microwave-assisted synthesis techniques to chromen derivatives has been explored to improve the efficiency and yield of these compounds. This approach facilitates the rapid synthesis of chromen-4-one derivatives, which are of interest for their biological and chemical properties (Dao et al., 2018).
Antimicrobial Activity
Some novel chromen-4-one derivatives have been synthesized and tested for their antimicrobial activities. These studies have highlighted the potential of such compounds in the development of new antimicrobial agents, with specific derivatives showing significant activity against various bacterial strains (Vijesh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-6-chloro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPWUIFEAAHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655601 | |
Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-47-1 | |
Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one in organic synthesis?
A1: this compound serves as a crucial building block in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones []. This compound can undergo reactions under Mannich conditions, leading to the formation of 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Further modifications, including an aza-Michael reaction and SeO2 oxidation, ultimately yield the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.
Q2: What is the potential application of the synthesized compounds derived from this compound?
A2: The research highlights that the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, synthesized using this compound as a starting material, hold promise for the development of chromone-based beta-turn peptidomimetics []. These peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic the structure and function of natural peptides, offering opportunities for therapeutic development.
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